molecular formula C22H17BrN4O4 B2777066 2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide CAS No. 1260996-04-0

2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(3-bromobenzyl)acetamide

Cat. No. B2777066
CAS RN: 1260996-04-0
M. Wt: 481.306
InChI Key: CVBZUFWVOVAWBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound contains several functional groups including a benzodioxole, an oxadiazole, a pyrrole, and an acetamide. Benzodioxoles are organic compounds containing a benzene ring fused to either isomers of dioxole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . Pyrroles are aromatic compounds that consist of a five-membered ring with four carbon atoms and one nitrogen atom . Acetamides are organic compounds that contain a carbonyl group (C=O) linked to a nitrogen atom .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzodioxole and oxadiazole rings would likely contribute to the compound’s aromaticity, while the acetamide group could participate in hydrogen bonding .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, its solubility would be influenced by the polarity of its functional groups, and its melting and boiling points would depend on the strength of the intermolecular forces present .

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of oxadiazole, such as 1,3,4-oxadiazoles and triazoles, possess notable antibacterial and antifungal properties. For example, compounds synthesized from 2-cyano-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide demonstrated insecticidal activity against the cotton leafworm, indicating their potential as agricultural pesticides in addition to their antimicrobial applications (Fadda et al., 2017). Additionally, a series of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides were synthesized and found to be active against selected microbial species, highlighting the diversity of the oxadiazole core in combating microbial infections (Rehman et al., 2016).

Anticancer Activity

The role of oxadiazole derivatives extends into anticancer research, where their potential to inhibit critical enzymes associated with cancer progression, such as matrix metalloproteinases (MMPs), has been investigated. Notably, certain oxadiazole, thiadiazole, and triazole derivatives showed promising cytotoxic effects against human lung adenocarcinoma and rat glioma cell lines, comparable to cisplatin, without causing toxicity to non-cancerous cells (Özdemir et al., 2017). This highlights the potential of these compounds in targeted cancer therapy.

Enzyme Inhibition

Compounds featuring the oxadiazole moiety have also been evaluated for their enzyme inhibitory activity, with some derivatives showing significant inhibition of xanthine oxidase, an enzyme associated with hyperuricemia and gout (Qi et al., 2015). This suggests their potential utility in designing new therapeutic agents for treating diseases associated with enzyme dysregulation.

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological or pharmacological data. If it’s intended to be a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Safety and Hazards

Without specific safety data, it’s difficult to comment on the potential hazards of this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve investigating its pharmacological activity, toxicity, and metabolic stability .

properties

IUPAC Name

2-[2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-[(3-bromophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O4/c23-16-4-1-3-14(9-16)11-24-20(28)12-27-8-2-5-17(27)22-25-21(26-31-22)15-6-7-18-19(10-15)30-13-29-18/h1-10H,11-13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVBZUFWVOVAWBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)C4=CC=CN4CC(=O)NCC5=CC(=CC=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.